molecular formula C10H13N B13323920 (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine

Cat. No.: B13323920
M. Wt: 147.22 g/mol
InChI Key: MHQDTOHVMGQLTE-VHSXEESVSA-N
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Description

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine is a chiral compound with significant interest in various fields of chemistry and pharmacology. . Its unique structure, featuring a cyclopropane ring, makes it a valuable subject for research and application in different scientific domains.

Chemical Reactions Analysis

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine can be compared with other similar compounds, such as (1R,2S)-2-phenylcyclopropanaminium and (1R,2R)-1-methyl-2-phenylcyclopropan-1-amine . While these compounds share structural similarities, their stereochemistry and functional groups can lead to different biological activities and chemical properties. For example, (1R,2S)-2-phenylcyclopropanaminium is also a monoamine oxidase inhibitor but may exhibit different selectivity and potency due to its distinct stereochemistry . The comparison highlights the importance of stereochemistry in determining the unique properties and applications of these compounds.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C10H13N/c1-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-,10+/m0/s1

InChI Key

MHQDTOHVMGQLTE-VHSXEESVSA-N

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)N

Origin of Product

United States

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